2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid
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Overview
Description
2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid is an organic compound with a complex structure that includes a brominated benzoyl group, a methoxy group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylbenzoic acid to form 4-bromo-2-methylbenzoic acid . This intermediate is then subjected to acylation reactions to introduce the benzoyl group, followed by amination and methoxylation steps to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoyl derivatives.
Scientific Research Applications
2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: A precursor in the synthesis of the target compound.
2-Methylbenzoic acid: Another related compound used in synthetic routes.
Methoxybenzoic acids: Compounds with similar methoxy functional groups.
Uniqueness
2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[(4-bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-8-6-9(14)4-5-10(8)11(16)15-13(2,7-19-3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKNOGCWUPOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NC(C)(COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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